(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea
Overview
Description
(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea is a useful research compound. Its molecular formula is C11H13ClF3N5O and its molecular weight is 323.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage Technology
The compound (3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea is part of a broader class of chemicals that may have applications in electrochemical technologies. Research indicates that haloaluminate room-temperature ionic liquids (RTILs) and their mixtures, which could include similar urea derivatives, are increasingly used in electroplating and energy storage technologies. The advancements in handling these substances have opened new avenues for their application in state-of-the-art electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Urease Inhibitors and Agricultural Applications
Urease inhibitors play a significant role in agriculture by reducing nitrogen loss from urea-based fertilizers, thereby improving nitrogen use efficiency and crop productivity. The specific compound may have properties similar to known urease inhibitors, making it a candidate for research in this field. Studies on urease and nitrification inhibitors show that they can significantly enhance crop yields and nitrogen utilization, suggesting potential agricultural applications for similar compounds (Abalos et al., 2014).
Potential in Drug Design
Ureas, including the specific compound mentioned, have unique hydrogen-binding capabilities that make them valuable in drug-target interactions. Research into various urea derivatives has highlighted their broad range of bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles in lead molecules. This suggests that (3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea could be explored for its potential applications in medicinal chemistry and drug design (Jagtap et al., 2017).
properties
IUPAC Name |
(3E)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N5O/c1-19(2)6-17-10(21)18-20(3)9-8(12)4-7(5-16-9)11(13,14)15/h4-6H,1-3H3,(H,18,21)/b17-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPLEYGNXTEBY-UBKPWBPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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